molecular formula C27H16N2 B12560053 1-(Perylen-1-yl)-1H-benzimidazole CAS No. 154451-94-2

1-(Perylen-1-yl)-1H-benzimidazole

Cat. No.: B12560053
CAS No.: 154451-94-2
M. Wt: 368.4 g/mol
InChI Key: PHVPFFSXIBMWBA-UHFFFAOYSA-N
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Description

1-(Perylen-1-yl)-1H-benzimidazole is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a perylene moiety attached to a benzimidazole ring, which imparts distinct photophysical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perylen-1-yl)-1H-benzimidazole typically involves the condensation of perylene derivatives with benzimidazole precursors. One common method includes the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine under high-temperature conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Perylen-1-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized perylene derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated or alkylated benzimidazole compounds.

Scientific Research Applications

1-(Perylen-1-yl)-1H-benzimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Perylen-1-yl)-1H-benzimidazole is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the compound’s incorporation into biological systems and its ability to act as a fluorescent marker. The pathways involved include the excitation of the perylene moiety, leading to fluorescence emission, which can be detected and analyzed for various applications .

Comparison with Similar Compounds

Uniqueness: 1-(Perylen-1-yl)-1H-benzimidazole stands out due to its unique combination of a perylene moiety and a benzimidazole ring, which imparts enhanced stability, strong fluorescence, and versatile reactivity. This makes it particularly valuable in applications requiring robust and highly luminescent materials.

Properties

CAS No.

154451-94-2

Molecular Formula

C27H16N2

Molecular Weight

368.4 g/mol

IUPAC Name

1-perylen-1-ylbenzimidazole

InChI

InChI=1S/C27H16N2/c1-2-13-23-22(12-1)28-16-29(23)24-15-14-18-8-4-10-20-19-9-3-6-17-7-5-11-21(25(17)19)27(24)26(18)20/h1-16H

InChI Key

PHVPFFSXIBMWBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C4C5=CC=CC6=C5C(=CC=C6)C7=CC=CC(=C74)C=C3

Origin of Product

United States

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